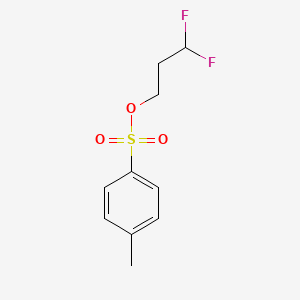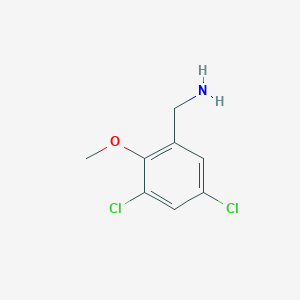
I+/--Methyl-3-thiophenepropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiophen-3-yl)butan-2-amine is an organic compound that features a thiophene ring attached to a butan-2-amine chain Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-yl)butan-2-amine typically involves the formation of the thiophene ring followed by the attachment of the butan-2-amine chain. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various starting materials under specific conditions to form the thiophene ring.
For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of method depends on the desired purity and scale of production.
化学反応の分析
Types of Reactions
4-(Thiophen-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the amine chain.
科学的研究の応用
4-(Thiophen-3-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
作用機序
The mechanism of action of 4-(thiophen-3-yl)butan-2-amine involves its interaction with molecular targets and pathways. The thiophene ring can engage in π-π interactions and hydrogen bonding, while the amine group can participate in ionic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2-(Thiophen-3-yl)ethanamine: A similar compound with a shorter amine chain.
4-(Thiophen-2-yl)butan-2-amine: A positional isomer with the thiophene ring attached at a different position.
Uniqueness
4-(Thiophen-3-yl)butan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the thiophene ring and the length of the amine chain can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
303070-16-8 |
|---|---|
分子式 |
C8H13NS |
分子量 |
155.26 g/mol |
IUPAC名 |
4-thiophen-3-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3 |
InChIキー |
ZDNDAWGBOKFXMK-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CSC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


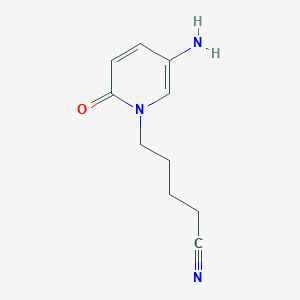
![tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B13542202.png)

![Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13542220.png)
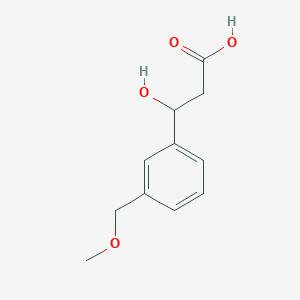
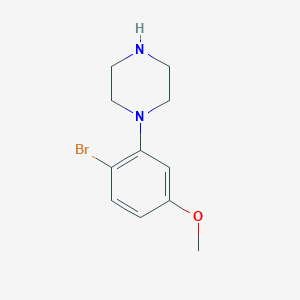
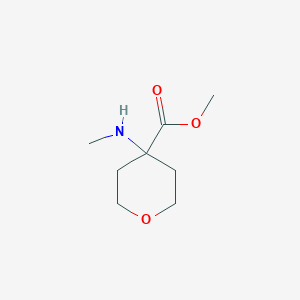


![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
